4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4, a (3,4-dimethylphenoxy)methyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₅H₁₈N₃OS, with a molar mass of 288.39 g/mol (CAS: 667413-38-9; molecular structure confirmed via spectral data) . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
The thiol moiety (-SH) is critical for redox activity, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)11(3)8-12/h4-6,8H,1,7,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXDVPFTGDESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396632 | |
| Record name | 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669740-12-9 | |
| Record name | 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically follows a multistep approach involving:
- Formation of the 1,2,4-triazole-3-thiol core,
- Introduction of the allyl substituent at the 4-position,
- Attachment of the (3,4-dimethylphenoxy)methyl group at the 5-position.
The key challenge is the selective functionalization of the triazole ring while preserving the thiol functionality.
Preparation of the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole-3-thiol nucleus is generally synthesized via cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or aldehydes under acidic or basic conditions. Literature reports the following common methods:
- Cyclization of thiosemicarbazide with formic acid or formamide derivatives to yield 1,2,4-triazole-3-thiol as the parent compound.
- Oxidative heterocyclization involving hydrazinecarbothioamide intermediates, which facilitates the formation of the triazole ring with a thiol substituent at position 3.
Introduction of the Allyl Group at the 4-Position
The allyl group is introduced via alkylation of the triazole ring nitrogen at the 4-position. This is typically achieved by:
- Treating the 1,2,4-triazole-3-thiol intermediate with allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction proceeds via nucleophilic substitution where the nitrogen at position 4 acts as the nucleophile attacking the allyl electrophile.
Attachment of the (3,4-dimethylphenoxy)methyl Group at the 5-Position
The 5-position substitution with the (3,4-dimethylphenoxy)methyl group is accomplished through:
- O-alkylation reaction between the 5-position of the triazole ring and (3,4-dimethylphenoxy)methyl halide.
- This step often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- The (3,4-dimethylphenoxy)methyl halide can be prepared separately by reacting 3,4-dimethylphenol with formaldehyde and a halogenating agent.
Representative Synthetic Route Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiosemicarbazide + formic acid or aldehyde | Acidic or basic cyclization, heat | 1,2,4-triazole-3-thiol core formation |
| 2 | 1,2,4-triazole-3-thiol + allyl halide + base | Room temp to reflux, polar aprotic solvent | Allyl substitution at N-4 |
| 3 | Intermediate + (3,4-dimethylphenoxy)methyl halide + base | Controlled temperature, inert atmosphere | Substitution at C-5 with (3,4-dimethylphenoxy)methyl |
Detailed Research Findings and Optimization
- Catalysts and Solvents: Studies indicate that polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance nucleophilic substitution efficiency in alkylation steps.
- Temperature Control: Maintaining moderate temperatures (25–80°C) prevents decomposition of sensitive intermediates and side reactions.
- Purity and Yield: Purification by recrystallization or chromatography ensures high purity. Yields vary depending on reaction conditions but typically range from 60% to 85%.
- Green Chemistry Approaches: Recent advances propose aqueous medium synthesis using eco-friendly catalysts such as tartaric acid or meglumine for related triazole-thione derivatives, which could be adapted for this compound.
Analytical Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy: Confirms substitution pattern on the triazole ring and aromatic moiety.
- Mass Spectrometry: Confirms molecular weight and purity.
- IR Spectroscopy: Shows characteristic thiol (–SH) stretching and triazole ring vibrations.
- Elemental Analysis: Validates the molecular formula C14H17N3OS.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization | Acidic/basic, 80–120°C, 4–8 h | Formation of triazole-thiol core |
| Allylation | Allyl bromide, K2CO3, DMF, 25–60°C, 6 h | N-4 selective alkylation |
| Phenoxy methylation | (3,4-dimethylphenoxy)methyl chloride, base, inert atmosphere, 40–80°C | C-5 substitution |
| Purification | Recrystallization or column chromatography | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds.
Scientific Research Applications
Applications in Agriculture
Fungicidal Activity
The compound has been studied for its efficacy as a fungicide. Research indicates that it demonstrates strong antifungal properties against various plant pathogens.
Case Study: Efficacy Against Fungal Infections
A study conducted on the effectiveness of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol against Fusarium species showed promising results. The compound inhibited fungal growth at concentrations as low as 50 ppm.
| Fungal Species | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|
| Fusarium oxysporum | 15 | 50 |
| Botrytis cinerea | 20 | 100 |
| Rhizoctonia solani | 18 | 75 |
Mechanism of Action
The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This mode of action positions it as a valuable alternative to traditional fungicides.
Pharmaceutical Applications
Potential Anticancer Activity
Recent studies have explored the compound's potential in cancer therapy. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Properties
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Reactive oxygen species (ROS) generation |
Toxicological Assessment
While exploring its applications, it is crucial to assess the toxicity profile of this compound. Acute toxicity studies indicate that the compound has a moderate toxicity level when administrated at high doses.
Safety Profile Summary
| Endpoint | Result |
|---|---|
| LD₅₀ (Oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild irritant |
| Eye Irritation | Moderate irritant |
Mechanism of Action
The mechanism of action of 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can disrupt biological pathways and exert various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxy Substituents
- Key Insight: The 3,4-dimethylphenoxy group in the target compound balances lipophilicity and steric effects, unlike the 4-tert-butylphenoxy derivative, which may hinder cellular uptake due to excessive bulk . The methoxy substituents in the dimethoxyphenyl analogue improve electron donation, favoring antioxidant activity over anticancer effects .
Analogues with Heterocyclic Modifications
- 4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (): Quinoline substitution confers planar aromaticity, enhancing interactions with EGFR’s catalytic and allosteric sites. Furfuryl derivatives of this compound weakly inhibit EGFR tyrosine kinase (IC₅₀ > 10 μM) but induce receptor degradation, leading to cancer cell death . Contrast: The target compound lacks the quinoline moiety, suggesting divergent mechanisms (e.g., direct degradation vs. kinase inhibition).
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (): Pyridyl group increases polarity, improving solubility but reducing membrane penetration. Exhibits DPPH radical scavenging activity (EC₅₀ ~ 25 μM), outperforming electron-withdrawing analogues .
Antimicrobial Triazole Derivatives
- 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (): 3-Chlorophenyl group enhances antibacterial potency (MIC = 8–16 μg/mL against S. aureus). Synthesized via Schiff base reactions with aryl aldehydes, contrasting the target compound’s allyl-phenoxy synthesis .
Research Findings and Mechanistic Insights
- Anticancer Activity: The target compound’s allyl-phenoxy structure facilitates EGFR binding, inducing endocytic degradation without strong kinase inhibition (unlike quinoline-based analogues) .
- Antioxidant Potential: Electron-donating groups (e.g., -NH₂, -OCH₃) in analogues like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol enhance radical scavenging, achieving DPPH inhibition rates >70% .
- Antimicrobial Efficacy : Thiol-containing triazoles with chlorophenyl or methyl disulfide modifications disrupt bacterial membranes or efflux pumps .
Biological Activity
4-Allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 273.37 g/mol. The compound features a triazole ring substituted with an allyl group and a dimethylphenoxy methyl moiety. This unique structure contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. Specifically, studies have shown that compounds containing the triazole-thiol moiety can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited high cytotoxicity towards melanoma cells compared to others .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell migration. Notably, compounds with hydrazone modifications showed enhanced selectivity towards cancer cells and were identified as potential antimetastatic agents .
Other Biological Activities
Besides anticancer effects, this compound has been associated with various other biological activities:
- Antimicrobial Activity : Compounds in the triazole family often demonstrate antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Triazoles generally exhibit significant free radical scavenging activity due to their ability to donate hydrogen atoms .
Case Studies and Research Findings
Q & A
Q. What are the most reliable synthetic routes for 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via alkylation and Mannich reactions. A typical approach involves:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate by reacting 3,4-dimethylphenol derivatives with thiosemicarbazide under basic conditions .
- Step 2 : Cyclization to form the triazole-thiol core, followed by allylation using allyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key validation: Monitor reaction progress using TLC and confirm final structure via H-NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- Elemental analysis (C, H, N, S content) to verify stoichiometry .
- H-NMR to identify protons on the allyl group (δ 5.2–5.8 ppm), aromatic substituents (δ 6.8–7.4 ppm), and thiol (-SH) resonance (δ 3.2–3.5 ppm, if unalkylated) .
- LC-MS for molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Variability in substituents : Even minor changes (e.g., methoxy vs. methyl groups) alter lipophilicity and binding affinity. Compare activity trends against analogs like 4-phenyl-5-(thiophen-2-yl) derivatives .
- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial studies) and validate via dose-response curves . Methodological fix: Perform molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., CYP51 for antifungals) and correlate with experimental IC values .
Q. What strategies optimize the reaction yield for S-alkylated derivatives?
Key factors include:
- Solvent selection : Use DMF or acetonitrile for better solubility of thiolate intermediates .
- Base choice : Potassium carbonate (KCO) enhances nucleophilicity of the thiol group compared to NaOH .
- Temperature control : Maintain 60–70°C to avoid side reactions (e.g., oxidation to disulfides) .
- Catalyst addition : Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) improve alkylation efficiency .
Q. How to design derivatives for improved pharmacokinetic properties?
Focus on:
- Mannich base formation : Introduce aminoalkyl groups (e.g., morpholine) to enhance water solubility .
- Schiff base derivatives : Replace the thiol group with imine linkages to modulate bioavailability .
- ADME prediction : Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., fungal lanosterol 14α-demethylase) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
